molecular formula C14H24ClN3O B2551125 1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride CAS No. 1423026-41-8

1-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride

Cat. No. B2551125
CAS RN: 1423026-41-8
M. Wt: 285.82
InChI Key: ZDABELVTCKQKRI-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 1423029-11-1, is a chemical with a molecular weight of 299.84 . Its IUPAC name is 1-[5-(cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptylamine hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H25N3O.ClH/c16-15(9-5-1-2-6-10-15)14-17-13(19-18-14)11-12-7-3-4-8-12;/h12H,1-11,16H2;1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.84 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O.ClH/c15-14(9-5-1-2-6-10-14)13-16-12(18-17-13)11-7-3-4-8-11;/h11H,1-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDABELVTCKQKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)C3CCCC3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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